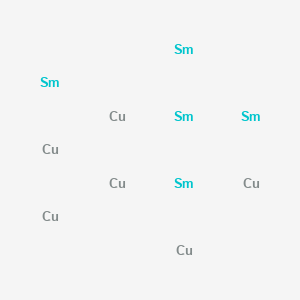
Copper;samarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper and samarium are elements that can form various compounds, each with unique properties and applications. Copper is a transition metal known for its excellent electrical and thermal conductivity, while samarium is a rare-earth element with notable magnetic properties. When combined, these elements can form compounds that exhibit a range of interesting characteristics, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper and samarium compounds can be achieved through several methods. One common approach is the solid-state reaction, where copper and samarium oxides are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. For example, samarium-doped copper ferrites can be synthesized by the solution combustion technique, which involves dissolving the metal salts in a suitable solvent and igniting the mixture to produce the compound .
Industrial Production Methods: In industrial settings, the preparation of copper and samarium compounds often involves high-temperature processes and specialized equipment. For instance, the ceramic method is widely used, where the reactants are ground into fine powders, mixed, and heated in a furnace to achieve the desired product. This method is particularly useful for producing mixed metal oxides and other complex compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Copper and samarium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while copper can form coordination complexes with various ligands .
Common Reagents and Conditions: Common reagents used in the reactions of copper and samarium compounds include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and organic ligands (such as ethylenediamine). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of copper and samarium compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with chlorine can produce samarium trichloride, while the reaction of copper with ammonia can form coordination complexes such as tetramminecopper(II) sulfate .
Wissenschaftliche Forschungsanwendungen
Copper and samarium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions, including organic synthesis and polymerization. In biology, samarium compounds are used in cancer treatment due to their ability to target and destroy cancer cells. In industry, copper and samarium compounds are used in the production of high-performance magnets, electronic devices, and optoelectronic materials .
Wirkmechanismus
The mechanism of action of copper and samarium compounds varies depending on their specific application. For example, copper’s antimicrobial activity is primarily due to the generation of reactive oxygen species, which damage microbial cell membranes and DNA . Samarium compounds, on the other hand, can act as catalysts by providing active sites for chemical reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Copper and samarium compounds can be compared with other similar compounds, such as those formed with other rare-earth elements or transition metals. For example, samarium compounds can be compared with europium or gadolinium compounds, which also exhibit unique magnetic and catalytic properties. Copper compounds can be compared with those of silver or gold, which have similar chemical behaviors but different physical properties .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Silver compounds
- Gold compounds
Conclusion
Copper and samarium compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique properties, such as high magnetic strength and catalytic activity, make them valuable in various fields, from chemistry and biology to electronics and medicine. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further explore their potential and develop new applications.
Eigenschaften
CAS-Nummer |
154438-59-2 |
|---|---|
Molekularformel |
Cu6Sm5 |
Molekulargewicht |
1133.1 g/mol |
IUPAC-Name |
copper;samarium |
InChI |
InChI=1S/6Cu.5Sm |
InChI-Schlüssel |
BQAFKQZDKPLIHH-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm].[Sm].[Sm].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
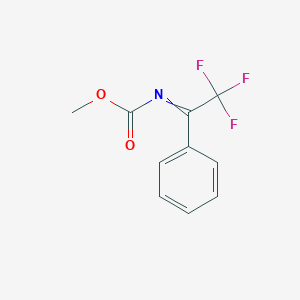
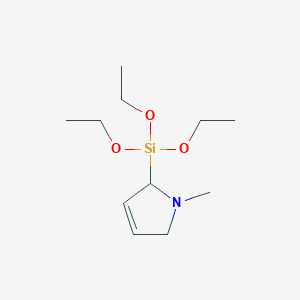
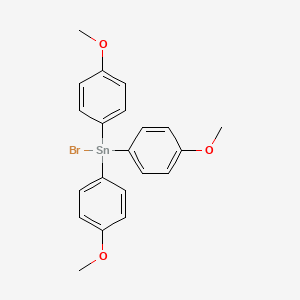
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
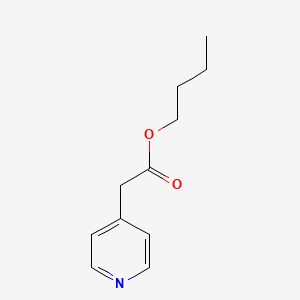
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
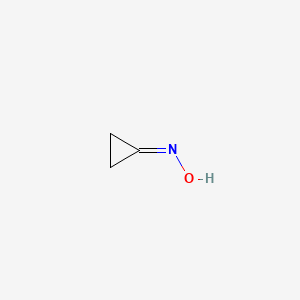
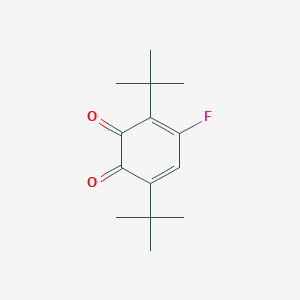
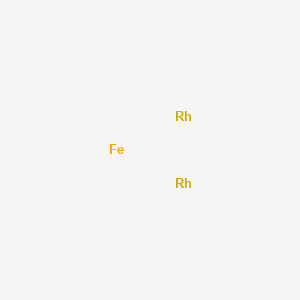
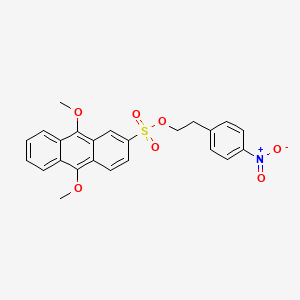
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
